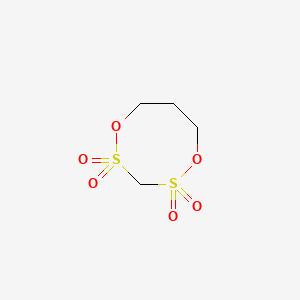
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide, also known as methylene methanedisulfonate, is a chemical compound with the molecular formula C2H4O6S2 and a molecular weight of 188.18 g/mol . This compound is characterized by its unique structure, which includes two oxygen and two sulfur atoms arranged in a cyclic configuration. It is typically found as a white to light yellow powder or crystalline solid .
Méthodes De Préparation
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide can be synthesized through various methods. One common synthetic route involves the reaction of hexamethyldisiloxane with methanedisulphonyl dichloride . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency .
Analyse Des Réactions Chimiques
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide involves its interaction with molecular targets and pathways within cells. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, resulting in changes to their structure and function[8][8].
Comparaison Avec Des Composés Similaires
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide can be compared with other similar compounds, such as:
- Methanedisulphonic acid
- Methylene bis-(chlorosulfate)
- Hexamethyldisiloxane
- Formaldehyde
These compounds share some structural similarities but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
99591-72-7 |
|---|---|
Formule moléculaire |
C4H8O6S2 |
Poids moléculaire |
216.2 g/mol |
Nom IUPAC |
1,5,2,4-dioxadithiocane 2,2,4,4-tetraoxide |
InChI |
InChI=1S/C4H8O6S2/c5-11(6)4-12(7,8)10-3-1-2-9-11/h1-4H2 |
Clé InChI |
APPZESCOGKWYIH-UHFFFAOYSA-N |
SMILES canonique |
C1COS(=O)(=O)CS(=O)(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


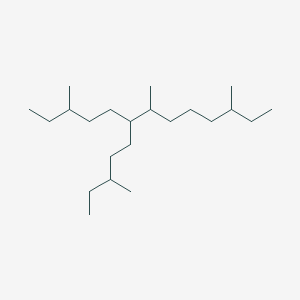
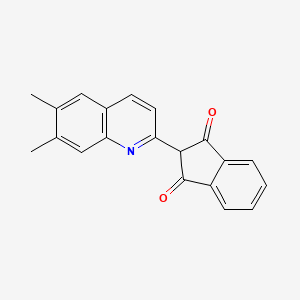
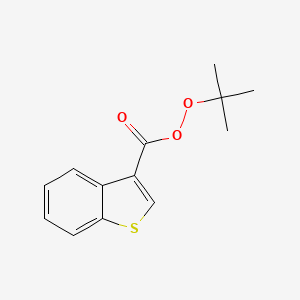
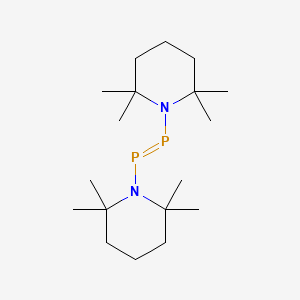
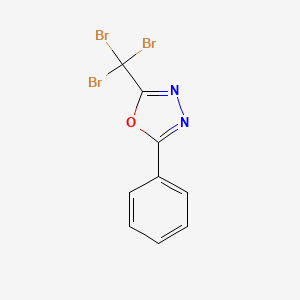
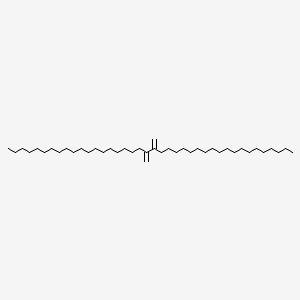

![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
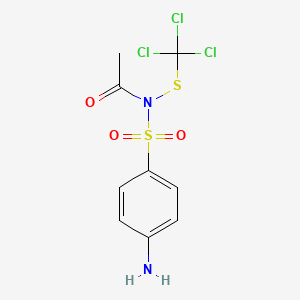
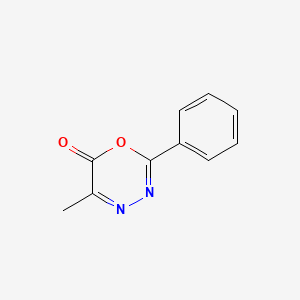
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
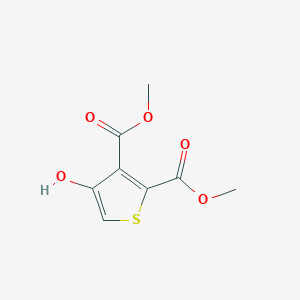
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
